molecular formula C14H15NO3 B14368150 2-Methylpropyl quinolin-8-yl carbonate CAS No. 92248-39-0

2-Methylpropyl quinolin-8-yl carbonate

Cat. No.: B14368150
CAS No.: 92248-39-0
M. Wt: 245.27 g/mol
InChI Key: YUXYZMRWNRQNDC-UHFFFAOYSA-N
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Description

2-Methylpropyl quinolin-8-yl carbonate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The compound features a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl quinolin-8-yl carbonate typically involves the reaction of quinolin-8-ol with 2-methylpropyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl quinolin-8-yl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl quinolin-8-yl carbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylpropyl quinolin-8-yl carbonate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl quinolin-8-yl carbonate is unique due to the presence of both the 2-methylpropyl group and the carbonate ester functional group. These modifications enhance its chemical stability, solubility, and potential biological activities compared to other quinoline derivatives .

Properties

CAS No.

92248-39-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-methylpropyl quinolin-8-yl carbonate

InChI

InChI=1S/C14H15NO3/c1-10(2)9-17-14(16)18-12-7-3-5-11-6-4-8-15-13(11)12/h3-8,10H,9H2,1-2H3

InChI Key

YUXYZMRWNRQNDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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